molecular formula C9H17NO B2875694 3-Methoxy-1-azaspiro[4.4]nonane CAS No. 2580254-67-5

3-Methoxy-1-azaspiro[4.4]nonane

Cat. No.: B2875694
CAS No.: 2580254-67-5
M. Wt: 155.241
InChI Key: BKGJDAUOWPSORH-UHFFFAOYSA-N
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Description

3-Methoxy-1-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[44]nonane framework with a methoxy group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the electrophilic amination of Grignard reagents using O-sulfonyloximes as amination reagents. This process involves the reaction of benzophenone O-sulfonyloxime derivatives with Grignard reagents, followed by hydrolysis to yield the desired spirocyclic amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthesis can be achieved through optimization of the reaction conditions and the use of efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

3-Methoxy-1-azaspiro[4.4]nonane has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-azaspiro[4.4]nonane involves its interaction with molecular targets through its spirocyclic and methoxy functional groups. The nitrogen atom in the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The methoxy group can participate in electron-donating interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Azaspiro[4.4]nonane: Lacks the methoxy group, resulting in different reactivity and applications.

    3-Hydroxy-1-azaspiro[4.4]nonane: Contains a hydroxyl group instead of a methoxy group, leading to variations in hydrogen bonding and solubility.

    3-Methoxy-1-azaspiro[4.5]decane: Features an extended spirocyclic framework, affecting its steric and electronic properties.

Uniqueness

3-Methoxy-1-azaspiro[4.4]nonane is unique due to the presence of both the spirocyclic structure and the methoxy functional group, which together confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methoxy-1-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGJDAUOWPSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(CCCC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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